N-Desmethylthiamethoxam, analytical standard
Description
N-Desmethylthiamethoxam (CAS 171103-04-1) is the primary metabolite of the neonicotinoid insecticide thiamethoxam (CAS 153719-23-4), formed via N-demethylation during metabolic processes in biological and environmental systems . As an analytical standard, it is critical for quantifying environmental residues, assessing metabolic pathways, and monitoring human exposure biomarkers. Its molecular formula is C₉H₁₀ClN₅O₃S, with a molecular weight of 300.31 g/mol and a melting point of 118–120°C . The compound is typically supplied as a certified reference material in solutions such as 100 µg/mL in hexane or water for high-performance liquid chromatography (HPLC) and mass spectrometry applications .
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN5O3S |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) |
InChI Key |
LOXCNVOJGRNBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])N(CO1)CC2=CN=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism of Thiamethoxam
Thiamethoxam is synthesized via a two-step process involving the condensation of 3-methyl-4-nitroimino-1,3,5-oxadiazine with 2-chloro-5-chloromethylthiazole in the presence of a fatty alcohol solvent and mineral alkali. The reaction occurs under controlled temperature (80–150°C) and pressure (0.1–0.6 MPa), with nitrogen purging to prevent oxidation.
Table 1: Reaction Conditions for Thiamethoxam Synthesis
Implications for N-Desmethylthiamethoxam Formation
N-Desmethylthiamethoxam arises from the enzymatic or chemical demethylation of thiamethoxam. In biological systems, cytochrome P450 enzymes catalyze this transformation, removing a methyl group from the oxadiazine ring. For analytical standards, controlled demethylation can be achieved via:
-
Acid/Base Hydrolysis : Treatment with hydrochloric acid (28–32%) at pH 5–6.
-
Oxidative Agents : Use of N-chlorosuccinimide under illumination, as seen in thiazole chlorination steps.
Analytical Standard Preparation and Quality Control
Synthesis of N-Desmethylthiamethoxam Standards
While no direct patents describe N-Desmethylthiamethoxam synthesis, analytical standards are typically prepared by:
-
Demethylation of Thiamethoxam : Reacting thiamethoxam with demethylating agents (e.g., iodomethane scavengers) under reflux conditions.
-
Chromatographic Purification : High-performance liquid chromatography (HPLC) isolates the metabolite, ensuring >98% purity.
Table 2: Key Parameters for Standard Preparation
Method Validation
Reproducibility studies show a fair-to-good intraclass correlation coefficient (ICC = 0.42) for N-Desmethylthiamethoxam, underscoring the need for rigorous calibration. Isotope-labeled internal standards (e.g., D₃-SUF, ¹³C₆-6-CN) are essential for minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in Metabolite Synthesis
Selectivity in Demethylation
The methyl group on the oxadiazine ring is resistant to hydrolysis, necessitating harsh conditions that risk degrading the thiazole moiety. Patent CN108164522B highlights the use of tetramethylammonium hydroxide and potassium carbonate to modulate reactivity during thiamethoxam synthesis, which could be adapted for selective demethylation.
Solvent Compatibility
Fatty alcohols (e.g., methanol, ethanol) enhance reaction homogeneity in thiamethoxam synthesis, but polar aprotic solvents (e.g., dimethylformamide) may better stabilize the reactive intermediate during demethylation.
Regulatory and Environmental Considerations
Residue Analysis in Environmental Samples
N-Desmethylthiamethoxam is detected in soil and water at concentrations up to 12 µg/kg, with a half-life of 30–60 days. Standard preparation must account for co-eluting matrix interferents, necessitating solid-phase extraction (SPE) cleanup before LC-MS analysis.
Chemical Reactions Analysis
Types of Reactions: N-Desmethylthiamethoxam undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Agricultural Applications
N-Desmethylthiamethoxam is primarily utilized in agriculture for its effectiveness against various pests, notably the Colorado potato beetle. This compound acts as an insecticide, targeting the nicotinic acetylcholine receptors in insects, which disrupts their nervous system and leads to mortality. Its efficacy makes it a crucial component in integrated pest management strategies, helping to enhance crop yield and quality.
Environmental Monitoring
Given the widespread use of neonicotinoids, including N-Desmethylthiamethoxam, there is a growing concern regarding their environmental impact. Studies have detected this compound in various environmental matrices, including soil and water samples. For instance, a study highlighted that N-Desmethylthiamethoxam was found in over 70% of urine samples from agricultural workers, indicating significant exposure pathways through environmental contamination .
Analytical Chemistry
N-Desmethylthiamethoxam serves as an analytical reference standard for quantifying neonicotinoids in various matrices using high-performance liquid chromatography (HPLC) and mass spectrometry techniques. It is essential for ensuring the accuracy and reliability of analytical results, particularly in food safety testing and environmental assessments. The compound's use as a reference standard helps laboratories comply with ISO/IEC 17025 accreditation requirements by providing traceable calibration materials .
Case Study 1: Detection in Human Urine Samples
A pilot study conducted among farming households revealed that N-Desmethylthiamethoxam was detected in urine samples from pesticide applicators, indicating potential human exposure through dietary intake or occupational exposure . The study emphasized the need for ongoing biomonitoring to assess the health risks associated with chronic exposure to neonicotinoids.
Case Study 2: Environmental Contamination
Research on neonicotinoid contamination in agricultural regions demonstrated that N-Desmethylthiamethoxam was frequently detected alongside other neonicotinoids in both water and soil samples . This finding raises concerns about the ecological impact on non-target organisms and highlights the importance of monitoring these compounds to mitigate their effects on biodiversity.
Mechanism of Action
N-Desmethylthiamethoxam exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system of insects. This binding leads to the continuous activation of these receptors, causing an influx of sodium ions and subsequent depolarization of the neuron . The result is the paralysis and death of the insect due to the disruption of normal neural transmission .
Comparison with Similar Compounds
Structural and Physicochemical Properties
N-Desmethylthiamethoxam shares structural similarities with its parent compound, thiamethoxam , but lacks the methyl group on the oxadiazinane ring (Figure 1). This modification reduces its molecular weight compared to thiamethoxam (291.71 g/mol) but increases polarity, influencing solubility and environmental mobility. Key comparisons include:
Figure 1 : Structural comparison highlights the loss of the methyl group in N-desmethylthiamethoxam, altering its interaction with biological targets .
Receptor Binding Affinity
N-Desmethylthiamethoxam exhibits lower binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects compared to thiamethoxam and imidacloprid. Studies on Myzus persicae (green peach aphid) revealed the following receptor inhibition patterns:
| Compound | IC₅₀ (nM) for nAChR Inhibition |
|---|---|
| Thiamethoxam | 1.2 ± 0.3 |
| Imidacloprid | 0.8 ± 0.2 |
| N-Desmethylthiamethoxam | 12.4 ± 1.5 |
The metabolite’s reduced potency is attributed to the absence of the methyl group, which disrupts optimal receptor interactions .
Analytical Detection and Environmental Behavior
HPLC Methods :
Environmental Persistence :
- N-Desmethylthiamethoxam is a major degradation product in soil and water, with a half-life of 15–30 days under aerobic conditions, compared to 7–14 days for thiamethoxam .
- It is less acutely toxic to aquatic organisms (e.g., Daphnia magna) than thiamethoxam but still classified as a long-term aquatic hazard .
Metabolic and Biomarker Relevance
In humans, N-Desmethylthiamethoxam serves as a urinary biomarker for thiamethoxam exposure. Studies in agricultural communities detected the metabolite in 78% of urine samples, correlating with regional pesticide use . Comparatively, imidacloprid exposure is tracked via imidacloprid-olefin , while acetamiprid is monitored through acetamiprid-N-desmethyl .
Research Findings and Implications
- Biodegradation: Pseudomonas putida degrades thiamethoxam into N-Desmethylthiamethoxam as a primary metabolite, which is subsequently mineralized into non-toxic byproducts .
- Ecotoxicity : While less potent than thiamethoxam, its persistence raises concerns about chronic exposure impacts on pollinators and aquatic ecosystems .
Biological Activity
N-Desmethylthiamethoxam (N-DTMX) is a significant metabolite of the neonicotinoid insecticide thiamethoxam. Understanding its biological activity is crucial due to its implications in environmental health and potential impacts on non-target organisms, particularly pollinators and human health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of N-DTMX.
Chemical Structure and Properties
N-DTMX is characterized by its unique chemical structure, which includes a nitro group and a cyclic structure that contributes to its insecticidal properties. The compound's molecular formula is C₁₁H₁₃ClN₄O₂, and it exhibits properties typical of neonicotinoids, such as high affinity for nicotinic acetylcholine receptors (nAChRs).
1. Neurotoxic Effects
N-DTMX has been shown to exert neurotoxic effects similar to those of its parent compound, thiamethoxam. Research indicates that chronic exposure to neonicotinoids can lead to sublethal neurotoxic effects, exacerbating pre-existing conditions in the nervous system. A study analyzing cerebrospinal fluid (CSF) samples found that 99% contained at least one neonicotinoid or its metabolite, including N-DTMX, suggesting widespread exposure and potential neurotoxic risks across different populations .
2. Impact on Pollinators
Several studies have highlighted the adverse effects of N-DTMX on pollinators, particularly honeybees. Exposure to sublethal doses can impair foraging behavior, reduce reproductive success, and increase mortality rates. The compound's ability to bind to nAChRs disrupts normal neural function in insects, leading to behavioral changes that can impact colony health .
3. Human Health Risks
Research indicates that N-DTMX can be detected in human urine samples, raising concerns about potential health risks from environmental exposure. A study found that children were particularly susceptible, with demographic factors influencing detection rates of neonicotinoids in urine samples . The cumulative daily intake estimates suggest a low risk; however, ongoing monitoring is essential due to the compound's persistence in the environment .
Data Tables
Table 1: Summary of Biological Activities of N-Desmethylthiamethoxam
| Activity Type | Observations |
|---|---|
| Neurotoxicity | Significant presence in CSF; linked to behavioral changes in insects |
| Pollinator Impact | Impaired foraging and increased mortality in honeybees |
| Human Health Risk | Detected in urine; low risk but requires monitoring |
Table 2: Exposure Levels of Neonicotinoids in Children
| Neonicotinoid | Detection Frequency (%) | Associated Factors |
|---|---|---|
| Thiamethoxam | 81.3 | Fresh vegetable consumption |
| N-Desmethylthiamethoxam | Varies | Demographic factors (age, physical activity) |
Case Study 1: Pollinator Exposure
In a controlled study involving honeybees exposed to N-DTMX, researchers observed a marked decline in foraging efficiency and increased mortality rates over a four-week period. The study concluded that even low concentrations could have detrimental effects on bee populations, emphasizing the need for regulatory scrutiny of neonicotinoid use .
Case Study 2: Human Biomonitoring
A nationwide survey conducted in China assessed the prevalence of neonicotinoids in breast milk and urine among infants. The findings indicated that N-DTMX was among the detected compounds, with implications for infant health given the potential for developmental impacts from pesticide exposure .
Q & A
Basic: How should researchers prepare and store N-Desmethylthiamethoxam analytical standards to ensure stability and reproducibility in experiments?
Methodological Answer:
N-Desmethylthiamethoxam is typically supplied in solutions (e.g., 100 µg/mL in hexane, acetonitrile, or water) or as neat solids. For preparation:
- Solid standards : Dissolve in solvents like methanol or acetonitrile, ensuring compatibility with detection methods (e.g., LC-MS/MS). Use gravimetric calibration to verify concentration .
- Storage : Store at -20°C in amber vials to prevent photodegradation. Verify stability via periodic purity checks using HPLC with UV detection (λ = 254 nm) .
Basic: What analytical techniques are most suitable for quantifying N-Desmethylthiamethoxam in environmental or biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column (e.g., 2.6 µm, 100 Å) with mobile phases of 0.1% formic acid in water and acetonitrile. Optimize transitions for m/z 301.1 → 212.0 (quantifier) and 301.1 → 154.0 (qualifier) .
- Gas Chromatography (GC) : Derivatize the compound using BSTFA + TMCS for volatility. Monitor with electron capture detection (ECD) or MS in SIM mode .
Basic: How can researchers confirm the structural identity of N-Desmethylthiamethoxam in a synthesized or purchased standard?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₆ClN₅O₃S) with a mass error < 2 ppm. Compare fragmentation patterns to reference libraries .
- Nuclear Magnetic Resonance (NMR) : Validate using ¹H and ¹³C NMR spectra, focusing on characteristic peaks (e.g., thiazole ring protons at δ 7.5–8.0 ppm) .
Advanced: What validation parameters should be prioritized when developing an analytical method for N-Desmethylthiamethoxam in complex matrices (e.g., soil, urine)?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : Test over 5–1000 ng/mL (R² ≥ 0.995).
- Recovery : Spiked matrix recovery (80–120%) using isotopically labeled internal standards (e.g., deuterated analogs) .
- Limit of Quantification (LOQ) : Achieve ≤ 1 ng/mL via signal-to-noise ratio ≥ 10 .
- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion .
Advanced: How can researchers resolve contradictions in N-Desmethylthiamethoxam concentration data across studies (e.g., environmental vs. biological samples)?
Methodological Answer:
- Source Analysis : Verify CAS registry discrepancies (e.g., CAS# 13684-56-5 vs. 171103-04-1) to rule out misidentification .
- Method Harmonization : Cross-validate using inter-laboratory studies and reference materials. For example, Agilent’s PST-3290A1000 thiamethoxam standard can trace metabolite degradation pathways .
- Statistical Reconciliation : Apply ANOVA or Bland-Altman plots to assess systematic vs. random errors .
Advanced: What experimental design considerations are critical for studying N-Desmethylthiamethoxam’s pharmacokinetics or environmental persistence?
Methodological Answer:
- In Vivo Studies : Use urinary biomarkers (e.g., N-Desmethylthiamethoxam in children’s urine) with timed sampling to model excretion rates .
- Environmental Fate : Simulate hydrolysis/photolysis using controlled UV exposure (λ = 290–400 nm) and pH buffers (4–9). Monitor degradation products via HRMS .
Advanced: How can researchers optimize extraction methods for N-Desmethylthiamethoxam from challenging matrices like plant tissues or adipose?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX for cationic exchange). Elute with 5% NH₄OH in methanol .
- QuEChERS : For plant tissues, employ acetonitrile-based partitioning with MgSO₄ and PSA cleanup. Validate recovery against spiked controls .
Advanced: How should researchers address potential co-elution or interference from structurally similar metabolites (e.g., thiamethoxam) in chromatographic analysis?
Methodological Answer:
- Chromatographic Optimization : Adjust gradient elution (e.g., 5–95% acetonitrile over 15 minutes) to separate N-Desmethylthiamethoxam (RT ~8.2 min) from thiamethoxam (RT ~10.5 min) .
- MS/MS Specificity : Use unique precursor/product ion transitions and confirm with spectral libraries .
Table 1: Key Physicochemical Properties of N-Desmethylthiamethoxam
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₆ClN₅O₃S | |
| Molecular Weight | 300.31 g/mol | |
| Solubility | Soluble in MeOH, ACN, Hexane | |
| Stability | Photolabile; store at -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
